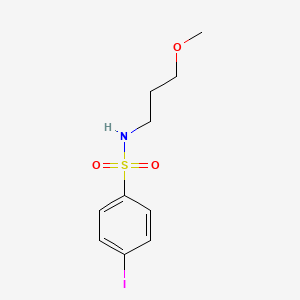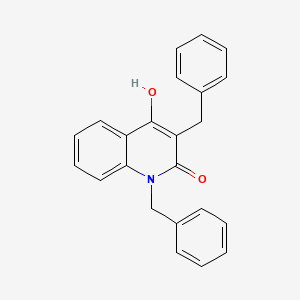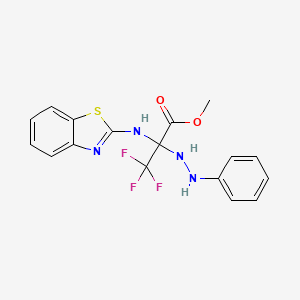![molecular formula C8H10O3 B11479751 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11479751.png)
4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-6,8-dioxabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an ethynyl group and two oxygen atoms forming a dioxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the reaction of levoglucosenone with ethynyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride, pyridine, and triphenylphosphine. Reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include chlorinated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with various molecular targets, including enzymes and receptors. The ethynyl group can participate in nucleophilic addition reactions, while the dioxabicyclo ring system can undergo rearrangements under specific conditions . These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol include:
- 4-Ethynyl-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol
- 1,6-Anhydro-2-ethynyl-3,4-didesoxy-β-D-threo-hex-3-enopyranose
- 2-Ethynyl-7,8-dioxabicyclo[3.2.1]oct-3-en-2-ol
Uniqueness
What sets 4-Ethynyl-6,8-dioxabicyclo[32The presence of both an ethynyl group and a dioxabicyclo ring system allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2 |
InChI Key |
XXRFAEWHLDWQRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCC2COC1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3,11-trimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11479674.png)
![4-(1,3-benzodioxol-5-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479686.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479688.png)
![ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate](/img/structure/B11479689.png)
![1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11479693.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11479700.png)
![[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11479713.png)
![1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11479719.png)
![2-methoxyethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11479726.png)
![2-Methyl-4-(4-methylthiophenyl)(1,4,5-trihydropyrimidino[1,2-a]benzimidazol-3-yl) phenyl ketone](/img/structure/B11479738.png)
![4-chloro-5-[4-(cyclopentylcarbonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B11479742.png)



